D(+)-Galactosamine hydrochloride

Catalog No.
S525829
CAS No.
1772-03-8
M.F
C6H14ClNO5
M. Wt
215.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D(+)-Galactosamine hydrochloride

CAS Number

1772-03-8

Product Name

D(+)-Galactosamine hydrochloride

IUPAC Name

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1

InChI Key

QKPLRMLTKYXDST-BMZZJELJSA-N

SMILES

Array

Synonyms

2-Amino-2-deoxy-D-galactose Hydrochloride; Chondrosamine Hydrochloride;

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl

D-(+)-Galactosamine hydrochloride is a hexose.

D(+)-Galactosamine hydrochloride (CAS 1772-03-8) is a highly soluble, crystalline amino sugar derivative widely procured as a specialized biochemical reagent and synthetic building block. In preclinical research, it is the definitive agent for inducing uridine triphosphate (UTP) depletion and acute liver failure in animal models, often paired with lipopolysaccharide (LPS) [1]. Industrially, it serves as a critical, stable precursor for the synthesis of complex glycoconjugates, including N-acetylgalactosamine (GalNAc) targeting ligands and bioorthogonal probes [2]. Its hydrochloride salt form ensures high aqueous solubility (~50 mg/mL) and extended shelf stability, making it a reliable choice for both reproducible in vivo dosing and scalable carbohydrate chemistry.

Generic substitution of D(+)-Galactosamine hydrochloride with its widely available epimer, D-Glucosamine hydrochloride, completely fails in hepatotoxicity applications because glucosamine cannot enter the specific galactokinase-mediated pathway required to trap and deplete hepatic UTP [1]. Furthermore, substituting the hydrochloride salt with D-galactosamine free base introduces severe processability issues; the free base is highly susceptible to oxidation and Maillard-type degradation in aqueous environments, leading to irreproducible in vivo dosing and poor synthetic yields [2]. Finally, attempting to use downstream N-acetylgalactosamine (GalNAc) for custom glycoconjugate synthesis adds unnecessary deacetylation steps, whereas the primary amine of D-Galactosamine HCl allows for direct, high-yield N-acylation with specialized linkers or bioorthogonal tags[3].

Selective Hepatic UTP Depletion for Acute Liver Failure Models

D(+)-Galactosamine hydrochloride is specifically required for inducing fulminant hepatic failure by rapidly trapping uridine phosphates. When administered at standard doses, it causes a massive drop in hepatic UTP levels, triggering hepatocyte necrosis and a severe spike in liver transaminases (ALT/AST) [1]. In stark contrast, its epimer D-Glucosamine hydrochloride does not interact with this metabolic pathway and fails to induce liver injury, making GalN HCl the strict requirement for these disease models .

Evidence DimensionHepatic UTP depletion and ALT/AST elevation
Target Compound DataD(+)-Galactosamine HCl (e.g., 400 mg/kg i.p.): >80% UTP depletion and severe ALT/AST spike
Comparator Or BaselineD-Glucosamine HCl (400 mg/kg i.p.): No significant UTP depletion; normal liver enzymes
Quantified DifferenceComplete divergence in metabolic trapping; GalN HCl induces acute hepatitis while GlcN HCl does not.
ConditionsIn vivo rodent models evaluated 6-24 hours post-injection

Procurement of the exact Galactosamine epimer is absolutely critical for researchers establishing validated, reproducible models of viral-like or LPS-induced acute hepatitis.

Enhanced Handling and Shelf Stability via Hydrochloride Salt

The hydrochloride salt of D-galactosamine provides vastly superior handling characteristics compared to the free base form. D(+)-Galactosamine HCl is a highly stable crystalline powder that achieves rapid aqueous solubility (up to 50 mg/mL) while resisting the rapid oxidative and hydrolytic degradation that plagues the free amine in ambient conditions . This stability ensures consistent molarity in dosing solutions and prevents batch-to-batch variability during multi-step synthetic campaigns [1].

Evidence DimensionAqueous stability and shelf life
Target Compound DataD(+)-Galactosamine HCl: Stable for ≥2-4 years at -20°C; highly soluble (~50 mg/mL in water)
Comparator Or BaselineD-Galactosamine free base: Rapid degradation (oxidation/browning) in aqueous media
Quantified DifferenceSignificantly extended shelf life and reproducible molarity in solution.
ConditionsStandard laboratory storage and preparation of aqueous stock solutions

Reduces material waste and ensures reproducible concentration profiles for both in vivo injections and in vitro synthetic reactions.

Direct Precursor Efficiency for Custom N-Acylated Glycoconjugates

For the synthesis of advanced GalNAc-based targeting ligands or bioorthogonal probes, D(+)-Galactosamine HCl serves as a highly efficient starting material due to its reactive primary amine. Direct N-acylation of this amine with custom functional groups (e.g., azides, alkynes, or specialized lipid tails) proceeds in high yields[1]. Attempting to use commercially available N-Acetyl-D-galactosamine (GalNAc) for these custom modifications requires harsh deacetylation to liberate the amine, adding unnecessary steps and reducing overall synthetic throughput[2].

Evidence DimensionSynthetic steps to custom N-acyl derivatives
Target Compound DataD(+)-Galactosamine HCl: 1-step direct N-acylation (high yield)
Comparator Or BaselineN-Acetyl-D-galactosamine (GalNAc): Requires initial de-N-acetylation before coupling
Quantified DifferenceEliminates 1-2 synthetic steps, improving overall throughput for custom glycoconjugates.
ConditionsStandard peptide coupling or acylation conditions in organic/aqueous solvent mixtures

Streamlines the manufacturing workflow for custom GalNAc-siRNA conjugates and bioorthogonal metabolic labeling reagents by eliminating a deprotection step.

Induction of Acute Liver Failure (ALF) Models

D(+)-Galactosamine HCl is the gold-standard reagent for inducing experimental hepatitis and fulminant hepatic failure in rodents. Its specific ability to deplete UTP, often synergized with LPS, makes it indispensable for evaluating hepatoprotective drugs and studying liver regeneration [1].

Synthesis of GalNAc-Conjugated Oligonucleotides

As a stable precursor with a free primary amine, this compound is heavily procured for synthesizing custom N-acylated GalNAc derivatives. These are critical targeting ligands used in the pharmaceutical industry to deliver siRNA and antisense oligonucleotides specifically to hepatocytes[2].

Development of Bioorthogonal Metabolic Probes

The hydrochloride salt is utilized as a direct starting material to synthesize azide- or alkyne-modified GalNAc analogs. These probes are used for metabolic oligosaccharide engineering, allowing researchers to track and image cellular glycosylation dynamics without the need for complex deprotection steps [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

215.0560502 Da

Monoisotopic Mass

215.0560502 Da

Heavy Atom Count

13

Appearance

Assay:≥98%A crystalline solid

UNII

U51H7Z9859

Other CAS

1772-03-8

General Manufacturing Information

D-Galactose, 2-amino-2-deoxy-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 09-15-2023

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